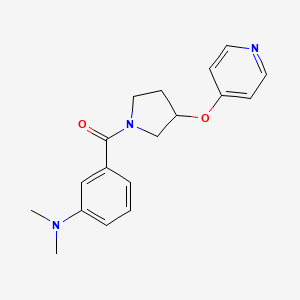

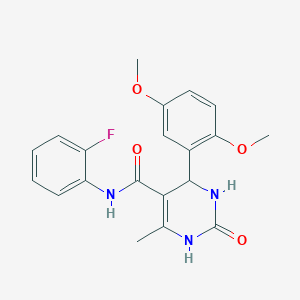

(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of hydrazides, acetylacetone, and bromide-to-alcohol conversions. For instance, the synthesis of a pyrazolopyrimidine derivative was achieved by reacting a benzohydrazide with acetylacetone . Similarly, the synthesis of various pyridinols required a series of steps including bromide-to-alcohol conversion and intramolecular reactions such as Friedel-Crafts and Diels-Alder reactions . These methods suggest that the synthesis of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also involve complex synthetic routes, potentially including steps like amide formation, halogen substitutions, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds features aromatic rings, heterocycles, and substituents that influence their reactivity and interaction with biological targets. For example, the presence of a pyrazolopyrimidine core and a dimethylpyrazol moiety contributes to the cytotoxic activity against various cancer cell lines . The electron density in the pyridinol rings affects their basicity and stability . These findings suggest that the molecular structure of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would likely exhibit specific electronic characteristics that could be tuned for desired reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their functional groups and molecular frameworks. The pyrazolopyrimidine derivative showed potent inhibitory activity against several growth factor receptors due to its ability to interact with the active sites of these enzymes . The pyridinols demonstrated excellent antioxidant properties, reacting with peroxyl radicals to prevent chain reactions in autoxidation processes . These observations imply that "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also participate in specific chemical reactions, potentially acting as an inhibitor or antioxidant, depending on its precise functional groups and electronic configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structures. The pyrazolopyrimidine derivative exhibited cytotoxic activity with varying IC50 values against different cancer cell lines, indicating its potential as a chemotherapeutic agent . The pyridinols' basicities approached physiological pH, and their stability to air oxidation varied depending on the electron density in the ring . These properties suggest that the physical and chemical properties of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would need to be empirically determined to understand its solubility, stability, and potential pharmacokinetic profile.

Eigenschaften

IUPAC Name |

[3-(dimethylamino)phenyl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20(2)15-5-3-4-14(12-15)18(22)21-11-8-17(13-21)23-16-6-9-19-10-7-16/h3-7,9-10,12,17H,8,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMNUXFMZYSQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)